

Application Notes for Yeast Transformation with Blasticidin S Selection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Blasticidine S hydrochloride*

Cat. No.: B8081906

[Get Quote](#)

Introduction

Blasticidin S is a potent nucleoside antibiotic, isolated from *Streptomyces griseochromogenes*, that inhibits protein synthesis in both prokaryotic and eukaryotic cells.^{[1][2][3]} Its mechanism of action involves the inhibition of peptide bond formation and the termination step of translation by binding to the ribosomal machinery.^{[2][3][4][5]} This antibiotic is a valuable tool for the selection of genetically modified yeast cells that have been engineered to express a Blasticidin S resistance gene.

Resistance to Blasticidin S is conferred by the expression of specific deaminase genes, most commonly the *bsr* gene from *Bacillus cereus* or the *BSD* gene from *Aspergillus terreus*.^{[1][2][4][5][6][7]} These genes encode for a Blasticidin S deaminase enzyme that catalyzes the conversion of Blasticidin S into a non-toxic deaminohydroxy derivative, allowing the transformed cells to survive and proliferate in a selective medium containing the antibiotic.^{[2][4][7]}

Key Considerations for Optimal Selection

The successful use of Blasticidin S for selecting transformed yeast hinges on several critical factors:

- **Optimal Blasticidin S Concentration:** The effective concentration of Blasticidin S can vary significantly depending on the yeast species, strain, and the composition of the culture medium.^{[1][4][7][8][9][10][11]} It is imperative to perform a kill curve experiment for each

specific experimental setup to determine the minimum concentration of Blasticidin S that effectively kills non-transformed cells.

- **Yeast Strain and Growth Phase:** The health and growth phase of the yeast cells at the time of transformation are crucial for high transformation efficiency. Cells should be harvested during the mid-logarithmic growth phase.
- **Recovery Period:** After transformation, a recovery period in a non-selective medium is essential to allow for the expression of the Blasticidin S resistance gene before exposing the cells to the antibiotic.^[4]

Quantitative Data Summary

The following table summarizes the recommended concentrations of Blasticidin S for selection in various organisms. It is crucial to note that these are general ranges, and empirical determination of the optimal concentration through a kill curve is highly recommended for each specific yeast strain and experimental condition.

Organism	Recommended Blasticidin S Concentration Range (µg/mL)
Saccharomyces cerevisiae (Yeast)	25 - 300 ^{[1][7][8][9][10][11][12][13]}
E. coli	50 - 100 (in low salt LB medium) ^{[1][7][8][9][10][11][12]}
Mammalian Cells	2 - 10 ^{[1][7][8][9][10][11]}

Experimental Protocols

This section provides detailed protocols for determining the optimal Blasticidin S concentration (Kill Curve Assay) and for the transformation of yeast with subsequent selection on Blasticidin S-containing medium.

Protocol 1: Kill Curve Assay to Determine Optimal Blasticidin S Concentration

This protocol is essential to determine the lowest concentration of Blasticidin S that effectively kills your specific non-transformed yeast strain.[4]

Materials:

- Non-transformed yeast strain of interest
- YPD medium (or other appropriate growth medium)
- Blasticidin S hydrochloride stock solution (e.g., 10 mg/mL)
- Sterile culture tubes or a multi-well plate
- Incubator with shaking capabilities (30°C)
- Spectrophotometer (for measuring OD600) or sterile plating supplies

Procedure:

- Inoculate a fresh culture of the non-transformed yeast strain and grow it to the mid-log phase (OD600 of 0.4 - 0.6).
- Prepare a series of culture media with varying concentrations of Blasticidin S. A suitable starting range for yeast is 0, 25, 50, 100, 150, 200, 250, and 300 µg/mL.[4]
- Inoculate the yeast cells into each of the prepared media at a low density (e.g., 1×10^3 to 1×10^4 cells/mL).[4]
- Incubate the cultures under standard growth conditions (e.g., 30°C with shaking).[4]
- Monitor the growth of the yeast cultures daily for 3-5 days. This can be done by measuring the optical density at 600 nm (OD600) or by plating dilutions on non-selective agar plates to determine cell viability.[4]
- The lowest concentration of Blasticidin S that results in complete or near-complete inhibition of growth is the optimal concentration for selection.[4]

Protocol 2: Yeast Transformation (Lithium Acetate/PEG Method) and Blasticidin S Selection

This protocol outlines the steps for introducing a plasmid carrying the Blasticidin S resistance gene into yeast cells and selecting for transformants.

Materials:

- Yeast strain to be transformed
- YPD medium
- Plasmid DNA carrying the Blasticidin S resistance gene (bsr or BSD)
- 1 M Lithium Acetate (LiAc)
- 50% (w/v) Polyethylene Glycol (PEG 3350)
- Single-stranded carrier DNA (e.g., salmon sperm DNA)
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Sterile water
- YPD agar plates containing the predetermined optimal concentration of Blasticidin S
- Incubator (30°C and 42°C)
- Sterile centrifuge tubes and micropipette tips

Procedure:

I. Preparation of Competent Yeast Cells

- Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

- In the morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to mid-log phase (OD600 of 0.4 - 0.6).
- Harvest the cells by centrifugation at 3000 x g for 5 minutes.
- Wash the cell pellet with 25 mL of sterile water and centrifuge again.
- Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
- Centrifuge at 13,000 x g for 30 seconds and discard the supernatant.
- Resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent.

II. Transformation

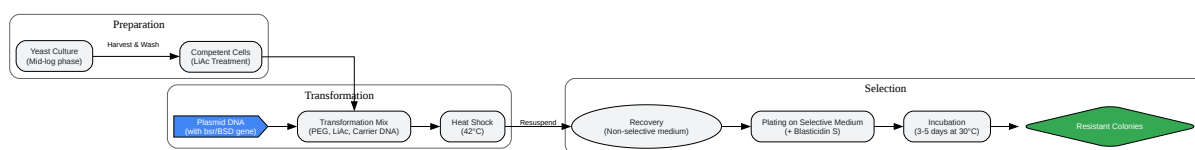
- In a sterile microfuge tube, mix the following in order:
 - 240 µL of 50% PEG
 - 36 µL of 1 M LiAc
 - 50 µL of single-stranded carrier DNA (10 mg/mL, boiled and cooled on ice)
 - 1-5 µg of plasmid DNA
 - 50 µL of competent yeast cells
- Vortex the mixture thoroughly.
- Incubate at 42°C for 40 minutes (heat shock).
- Centrifuge at 13,000 x g for 30 seconds and remove the supernatant.

III. Recovery and Selection

- Resuspend the cell pellet in 1 mL of sterile water.
- Plate 100-200 µL of the cell suspension onto YPD agar plates containing the predetermined optimal concentration of Blasticidin S.

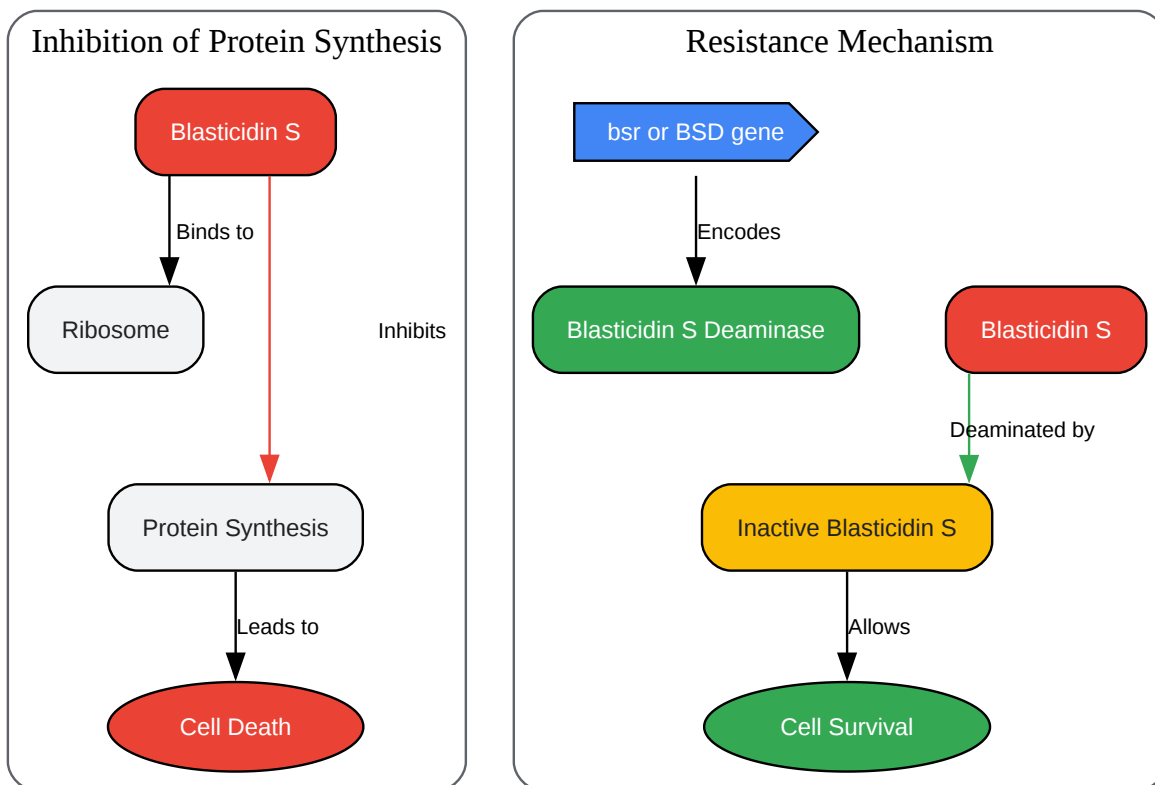
- Incubate the plates at 30°C for 3-5 days, or until colonies of transformed yeast appear.[4]
- Pick individual colonies and streak them onto fresh selective plates to confirm their resistance. Further verification of successful transformation can be performed by PCR or other molecular biology techniques to detect the presence of the integrated plasmid.[4]

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for yeast transformation and Blasticidin S selection.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ulab360.com [ulab360.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agscientific.com [agscientific.com]

- 6. Blasticidin S - Wikipedia [en.wikipedia.org]
- 7. Blasticidin S HCl | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. agscientific.com [agscientific.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Blasticidin S HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. agscientific.com [agscientific.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes for Yeast Transformation with Blasticidin S Selection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8081906#protocol-for-yeast-transformation-with-blasticidine-s-selection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com